![molecular formula C15H12ClN3OS2 B4665304 2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4665304.png)
2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide
Overview
Description
2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and has been studied extensively for its ability to modulate cyclic guanosine monophosphate (cGMP) signaling pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cGMP. Increased levels of cGMP result in the relaxation of smooth muscle cells, which leads to vasodilation and increased blood flow. This compound has also been shown to inhibit phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP.
Biochemical and Physiological Effects:
2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to increase cGMP levels, which leads to vasodilation and increased blood flow. It has also been shown to inhibit platelet aggregation, which can prevent thrombosis. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide in lab experiments is its ability to modulate cGMP signaling pathways. This compound can be used to study the effects of cGMP on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide. One direction is the development of new analogs with improved potency and selectivity. Another direction is the study of the effects of this compound in various disease models. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new delivery methods for this compound could improve its therapeutic potential.
Scientific Research Applications
2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to modulate cGMP signaling pathways, which play a crucial role in regulating smooth muscle relaxation, platelet aggregation, and vascular permeability. As a result, this compound has been studied for its potential use in treating pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.
properties
IUPAC Name |
2-chloro-N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS2/c1-8-9(2)22-14(11(8)7-17)19-15(21)18-13(20)10-5-3-4-6-12(10)16/h3-6H,1-2H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYIVIBNGQQDIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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